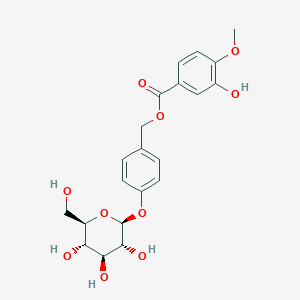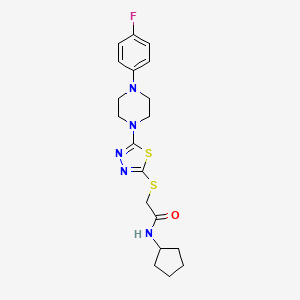![molecular formula C15H12N2O3 B2669871 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]- CAS No. 442882-27-1](/img/structure/B2669871.png)
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-” is a chemical compound also known as 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione or N-Benzyl-2,3-pyridinedicarboximide . It has a molecular mass of 238.2419 dalton and a chemical formula of C₁₄H₁₀N₂O₂ .
Synthesis Analysis
A protocol for the construction of the pyrrolo[3,4-b]pyridine skeleton was developed using a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method could potentially be used in the synthesis of “5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-”.Molecular Structure Analysis
The canonical SMILES representation of this compound is C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 . This provides a text-based representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a light yellow solid . More detailed physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound and its derivatives are valuable in the synthesis of complex organic molecules. For example, Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, demonstrating the utility of these compounds in creating adducts useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Another study by Halim & Ibrahim (2022) focused on the synthesis of novel compounds through ring opening and closure reactions, highlighting the structural and electronic properties of these compounds. Their work includes detailed spectral analysis and theoretical studies, which reveal insights into the compound's reactivity and stability (Halim & Ibrahim, 2022).
Applications in Material Science
- In the field of material science, Hu et al. (2015) discussed the development of a novel alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in inverted polymer solar cells. This study underscores the compound's relevance in enhancing the efficiency of solar cells through improved energy alignment and electron mobility (Hu et al., 2015).
Potential Biological Applications
- Veeranna et al. (2022) reported the synthesis of novel pyranopyrimidine derivatives, demonstrating their potential as anti-inflammatory, antimicrobial, and antifungal agents. This research illustrates the broad spectrum of biological activities associated with derivatives of the compound , indicating its potential for developing new therapeutic agents (Veeranna et al., 2022).
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15(17)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKKVPQIVUOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

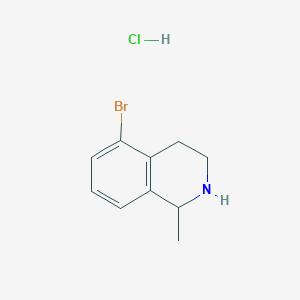
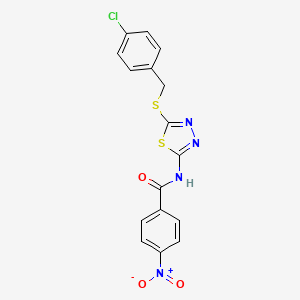
![2-(1,3-dioxoisoindol-2-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)
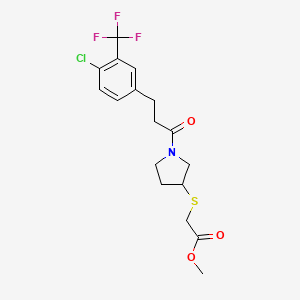
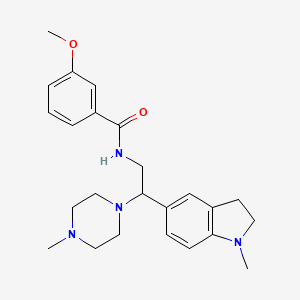
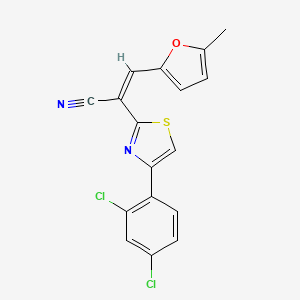
![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)

![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
